molecular formula C10H8ClN B1666326 4-Chloro-2-methylquinoline CAS No. 4295-06-1

4-Chloro-2-methylquinoline

Cat. No.: B1666326
CAS No.: 4295-06-1
M. Wt: 177.63 g/mol
InChI Key: HQAIROMRVBVWSK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-4-methylquinoline
  • 4-Hydroxy-2-methylquinoline
  • 4-Chloroquinoline

Comparison: 4-Chloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methylquinoline, it has a different position of the chlorine atom, affecting its reactivity in substitution reactions. 4-Hydroxy-2-methylquinoline has a hydroxyl group instead of a chlorine atom, leading to different hydrogen bonding and solubility properties. 4-Chloroquinoline lacks the methyl group, which influences its steric and electronic properties .

Properties

IUPAC Name

4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195572
Record name 4-Chloro-2-methylquinoline
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4295-06-1
Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-Chloro-2-methylquinoline
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Record name 4-chloro-2-methylquinoline
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Synthesis routes and methods I

Procedure details

The commercially available 4-hydroxy-2-methylquinoline (6.522 g, 41 mmol) was added portionwise to POCl3 (35 mL) in a round flask at 0° C. with stirring. The homogenous suspension was then immersed into a pre-heated at 80° C. oil bath and continuously refluxed for 4 h. The reaction mixture was cooled to room temperature and the excess POCl3 was distilled out under reduces pressure. The residue was treated carefully with ice (150 g) and then with saturated NaHCO3 aqueous solution (200 mL). The mixture was extracted with CH2Cl2 (100×3 mL), dried over Na2SO4, and evaporated in vacuo to dryness to give known 4-chloro-2-methylquinoline,52 6.10 g (84.14%) as oil, which was pure enough for using in next step. 1H NMR (DMSO) δ 2.61 (3H, s, Me), 7.66 (1H, s, ArH), 7.67-7.71 (1H, m, ArH), 7.82-7.85 (1H, s, ArH), 8.01 (1H, d, J=6.7 Hz, ArH), 8.12-8.14 (1H, s, ArH). Anal. Calcd. for (C10H8ClN): C, 67.62; H, 4.54; N, 7.89. Found: C, 67.62; H, 4.54; N, 7.89.
Quantity
6.522 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-chloro-2-methylquinoline,52
Quantity
6.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (30 mL) was added to 4-hydroxy-2-methylquinoline (10 g), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium carbonate solution was added to the residue under ice-cooling. The mixture was extracted with ethyl acetate. The extract was washed with brine, and concentrated under reduced pressure to give 4-chloro-2-methylquinoline (11.2 g) as a black oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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